

Technical Guide: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Drug Discovery

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Compound of Interest

Compound Name: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a specialized chemical building block with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a phenylboronic acid motif with a cyclopropyl ring and a methoxycarbonyl group, make it a valuable reagent for the synthesis of complex therapeutic agents. This guide provides an in-depth overview of its chemical properties, primary applications, and relevant experimental methodologies.

Physicochemical Properties

The fundamental properties of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** are summarized below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Reference
Molecular Weight	220.03 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₃ BO ₄	[1]
CAS Number	1217501-08-0	[1]
Appearance	White to off-white solid (typical)	
Purity	Typically ≥97%	
Storage Conditions	Store at -20°C for long-term stability	[1]

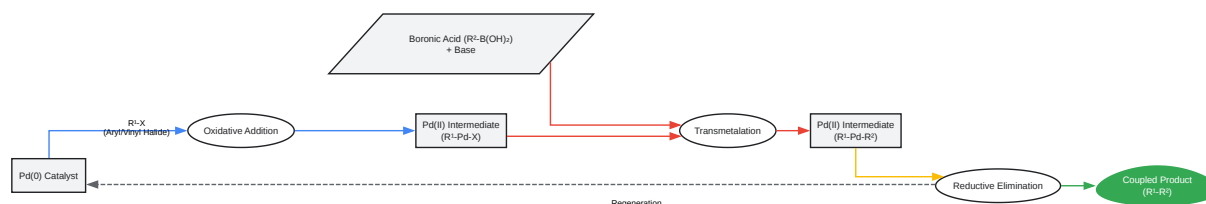
Core Applications in Drug Development

The primary utility of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** lies in its role as a versatile intermediate in two key areas of medicinal chemistry: Suzuki-Miyaura cross-coupling reactions and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound.[2] **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** serves as the organoboron partner in these reactions, allowing for the introduction of the methoxycarbonylcyclopropylphenyl moiety into a target molecule. This is particularly useful for constructing the carbon skeleton of novel drug candidates.[2]

The catalytic cycle, a fundamental concept for any researcher utilizing this reaction, is depicted below.



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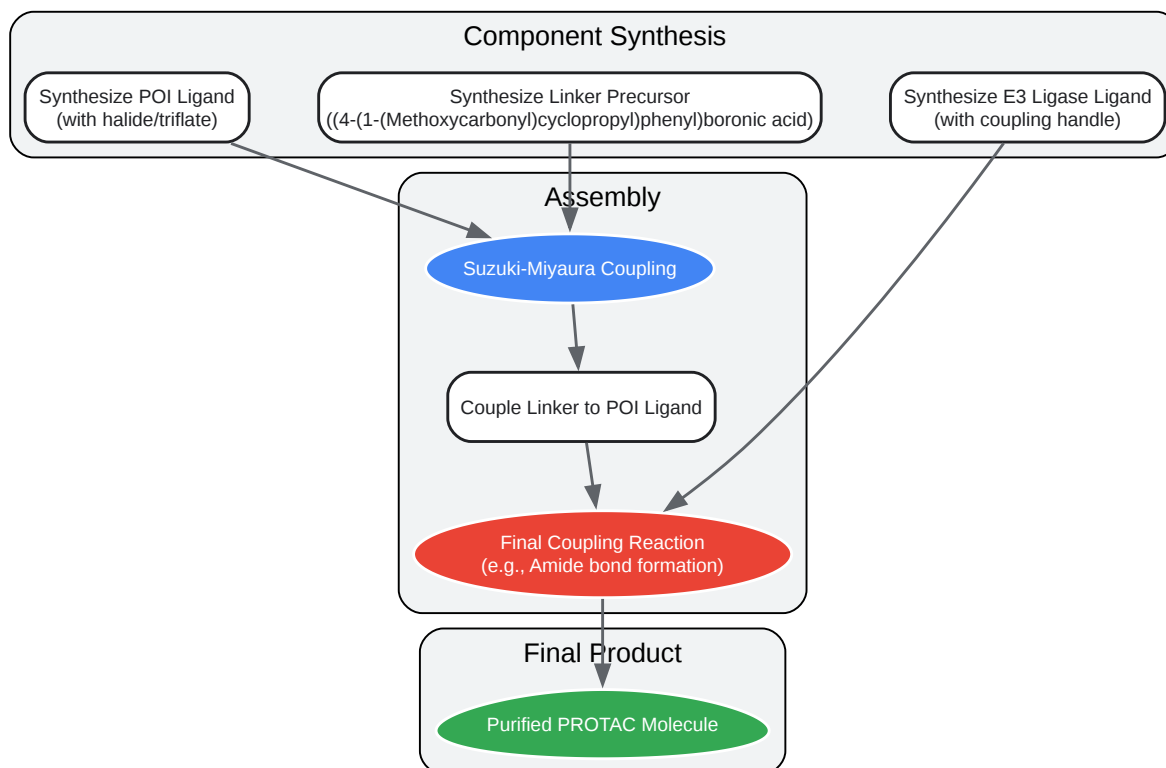
Catalytic Cycle of the Suzuki-Miyaura Reaction.

Building Block for PROTACs

Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3][4] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two.

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is classified as a "Protein Degradation Building Block". It is incorporated into the linker component of PROTACs. The rigid cyclopropyl group can provide desirable conformational constraints to the linker, which is a critical parameter for optimizing the potency and selectivity of the final PROTAC molecule.

The general workflow for synthesizing a PROTAC often involves a modular approach where the POI ligand, the linker, and the E3 ligase ligand are synthesized separately and then coupled together. The Suzuki-Miyaura reaction is a key method for attaching the linker, containing the moiety from our title compound, to either the POI ligand or the E3 ligase ligand, assuming one of them has a suitable halide or triflate handle.



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General Workflow for PROTAC Synthesis.

Experimental Protocols

While specific, published protocols detailing the use of **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** are not readily available, the following represents a generalized, representative procedure for a Suzuki-Miyaura cross-coupling reaction based on established methodologies.^{[5][6]} Researchers should consider this a starting point for optimization.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To couple **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** with a generic aryl bromide (Ar-Br).

Materials and Reagents:

Reagent	Molar Eq.	Purity
Aryl Bromide (Ar-Br)	1.0	>95%
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid	1.2	>97%
Palladium Catalyst (e.g., Pd(PPh ₃) ₄ or Pd(OAc) ₂)	0.01 - 0.05	High Purity
Ligand (if needed, e.g., SPhos, XPhos)	0.02 - 0.10	High Purity
Base (e.g., K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄)	2.0 - 3.0	Anhydrous
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)	-	Anhydrous, Degassed

Procedure:

- Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), **(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid** (1.2 eq), and the base (2.0-3.0 eq).
- Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if required).
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

- Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
- Extraction: Extract the aqueous layer with the organic solvent (2x).
- Washing: Combine the organic layers and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a high-value building block for drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with its emerging role in the construction of sophisticated PROTAC linkers, positions it as a key reagent for medicinal chemists. The methodologies and data presented in this guide offer a foundational understanding for the effective application of this compound in the synthesis of next-generation therapeutics.

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